Aloc-L-Dab(Fmoc)-OH
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Overview
Description
Aloc-L-Dab(Fmoc)-OH: is a compound used in peptide synthesis. It is a derivative of L-2,4-diaminobutyric acid (Dab) with an allyloxycarbonyl (Aloc) protecting group on the amino group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the other amino group. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aloc-L-Dab(Fmoc)-OH typically involves the protection of the amino groups of L-2,4-diaminobutyric acid. The Aloc group is introduced using allyl chloroformate in the presence of a base such as triethylamine. The Fmoc group is introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Aloc-L-Dab(Fmoc)-OH can undergo oxidation reactions, particularly at the allyl group.
Reduction: The compound can be reduced to remove the protecting groups under specific conditions.
Substitution: The amino groups can participate in substitution reactions to form peptide bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone can be used.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is commonly used to remove the Aloc group.
Substitution: Coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide bond formation.
Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.
Scientific Research Applications
Chemistry: Aloc-L-Dab(Fmoc)-OH is used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of amino groups, facilitating the formation of complex peptide sequences.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It helps in the synthesis of peptides that mimic natural proteins.
Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs. These drugs can target specific proteins and pathways in the body, offering potential treatments for various diseases.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the development of diagnostic tools and assays.
Mechanism of Action
The mechanism of action of Aloc-L-Dab(Fmoc)-OH involves the selective protection and deprotection of amino groups. The Aloc group can be removed under mild conditions using palladium catalysts, while the Fmoc group can be removed using bases like piperidine. This allows for the stepwise synthesis of peptides with precise sequences.
Molecular Targets and Pathways: The molecular targets of peptides synthesized using this compound include enzymes, receptors, and other proteins. These peptides can modulate biological pathways by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Boc-L-Dab(Fmoc)-OH: This compound uses a tert-butyloxycarbonyl (Boc) protecting group instead of Aloc.
Cbz-L-Dab(Fmoc)-OH: This compound uses a benzyloxycarbonyl (Cbz) protecting group instead of Aloc.
Uniqueness: Aloc-L-Dab(Fmoc)-OH is unique due to the presence of the Aloc protecting group, which can be removed under mild conditions. This provides greater flexibility in peptide synthesis compared to Boc and Cbz protecting groups, which require harsher conditions for removal.
Properties
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-2-13-30-23(29)25-20(21(26)27)11-12-24-22(28)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPHZILENMWURB-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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